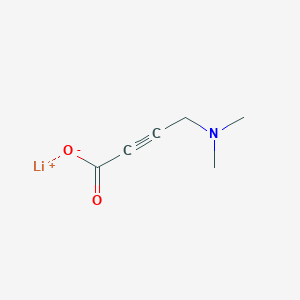

4-(Dimethylamino)but-2-ynoic acid lithium salt

Description

BenchChem offers high-quality 4-(Dimethylamino)but-2-ynoic acid lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)but-2-ynoic acid lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1803595-24-5 |

|---|---|

Molecular Formula |

C6H9LiNO2 |

Molecular Weight |

134.1 g/mol |

IUPAC Name |

lithium;4-(dimethylamino)but-2-ynoate |

InChI |

InChI=1S/C6H9NO2.Li/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9); |

InChI Key |

UDCUFAWUVZPKPJ-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)but-2-ynoic acid lithium salt

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the demand for versatile, functionalized building blocks is insatiable. Propargylamines, a class of compounds characterized by an amino group attached to a propargyl moiety, have emerged as particularly valuable scaffolds. Their inherent reactivity and prevalence in biologically active molecules make them a focal point of intensive research. This guide delves into the chemical properties of a unique member of this family: 4-(Dimethylamino)but-2-ynoic acid and, more specifically, its lithium salt. While direct literature on the isolated lithium salt is sparse, this document synthesizes available data on the parent acid with the well-established principles of organolithium chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a potent synthetic intermediate.

Physicochemical and Spectroscopic Profile

Upon deprotonation with a strong organolithium base, such as n-butyllithium, it is anticipated that both the carboxylic acid proton and the acetylenic proton will be removed to form a dilithium salt, a dianionic species. This transformation would significantly alter its solubility profile, likely rendering it more soluble in ethereal solvents like tetrahydrofuran (THF), especially in the presence of coordinating agents.

| Property | 4-(Dimethylamino)but-2-ynoic acid | 4-(Dimethylamino)but-2-ynoic acid dilithium salt (Predicted) |

| Molecular Formula | C₆H₉NO₂ | C₆H₇Li₂NO₂ |

| Molecular Weight | 127.14 g/mol [2] | 139.02 g/mol |

| Physical Form | Solid | Likely a solid, often used in solution |

| CAS Number | 118764-05-9[2] | Not available |

| Melting Point | Data not available | Not applicable (used in situ) |

| Solubility | Soluble in aqueous acid/base | Soluble in ethereal solvents (e.g., THF) |

| Storage | 4°C, protect from light | Under inert atmosphere, low temperature |

Spectroscopic Characteristics (Parent Acid - Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons adjacent to the nitrogen, and a broad singlet for the carboxylic acid proton. The acetylenic proton is typically not observed.

-

¹³C NMR: The spectrum would feature distinct signals for the methyl carbons, the methylene carbon, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C≡C stretch (around 2100-2260 cm⁻¹), and a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹).

Synthesis of 4-(Dimethylamino)but-2-ynoic acid dilithium salt: A Self-Validating Protocol

The generation of the dilithium salt of 4-(dimethylamino)but-2-ynoic acid is a critical step in harnessing its synthetic potential. The following protocol is based on established methods for the formation of dianions from carboxylic acids and terminal alkynes.[3][4] The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Experimental Protocol: In Situ Generation of the Dilithium Salt

Objective: To generate a solution of 4-(dimethylamino)but-2-ynoic acid dilithium salt for use as a nucleophile in subsequent reactions.

Materials:

-

4-(Dimethylamino)but-2-ynoic acid

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous, inert atmosphere (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Oven-dried glassware

Methodology:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas. This is critical as organolithium reagents are highly reactive with water.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an inert gas inlet.

-

Reagent Addition:

-

To the flask, add 4-(dimethylamino)but-2-ynoic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous THF under a positive pressure of inert gas.

-

Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is crucial to control the exothermic deprotonation and prevent side reactions.

-

-

Deprotonation:

-

Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.

-

The use of slightly more than two equivalents of n-BuLi ensures complete formation of the dianion. The first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the terminal alkyne.

-

-

Confirmation and Use:

-

After the addition is complete, allow the reaction mixture to stir at -78°C for 30-60 minutes. The formation of the dilithium salt is typically rapid.

-

The resulting solution of the dilithium salt is now ready for reaction with a suitable electrophile. It is used in situ without isolation.

-

Caption: Workflow for the in situ synthesis of the dilithium salt.

Reactivity and Mechanistic Insights: The Dianion as a Potent Nucleophile

The dilithium salt of 4-(dimethylamino)but-2-ynoic acid is a powerful bifunctional reagent. The lithium acetylide moiety is a strong carbon-based nucleophile, while the lithium carboxylate is generally less reactive as a nucleophile but can influence the overall reactivity and solubility of the species. The primary site of nucleophilic attack is expected to be the acetylenic carbon.

The reactivity of this dianion is analogous to that of other lithium acetylides, which are known to readily participate in carbon-carbon bond-forming reactions.[5] These include nucleophilic additions to a wide range of electrophiles such as aldehydes, ketones, and epoxides.[5] The reaction with aldehydes and ketones, for instance, provides a direct route to propargyl alcohols, which are valuable synthetic intermediates.

Illustrative Reaction: Nucleophilic Addition to a Ketone

The reaction of the dilithium salt with a ketone, such as acetone, proceeds via a nucleophilic addition mechanism. The acetylide anion attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide and the carboxylate to yield the final propargyl alcohol product.

Caption: Nucleophilic addition of the dilithium salt to a ketone.

Applications in Research and Drug Development

The structural motifs present in 4-(dimethylamino)but-2-ynoic acid and its derivatives are of significant interest to the pharmaceutical industry.

-

Precursors for Kinase Inhibitors: The parent acid's but-2-enoic acid amide derivatives have been utilized in the synthesis of novel, irreversible epidermal growth factor receptor (EGFR) inhibitors.[6] These compounds have shown potential as positron emission tomography (PET) biomarkers for molecular imaging of EGFR-positive tumors.[6] The alkyne functionality of the title compound provides a handle for further synthetic transformations to access a variety of kinase inhibitor scaffolds.

-

Building Blocks for Heterocyclic Synthesis: Propargylamines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many approved drugs.

-

Click Chemistry and Bioconjugation: The terminal alkyne functionality can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for bioconjugation and the synthesis of complex molecular architectures.

Safety and Handling of Organolithium Reagents

The synthesis and use of 4-(dimethylamino)but-2-ynoic acid lithium salt involves the handling of n-butyllithium, a pyrophoric organolithium reagent that can ignite spontaneously on contact with air or moisture. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile or neoprene).

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.

-

Anhydrous Conditions: Ensure all glassware and solvents are scrupulously dried to prevent violent reactions with the organolithium reagent.

-

Quenching: Unused or excess organolithium reagents must be quenched carefully. A common method is the slow addition of the reagent to a solution of isopropanol in an inert solvent at low temperature.

-

Spill Management: In case of a spill, do not use water. Use a Class D fire extinguisher or cover the spill with an inert absorbent material like sand or powdered limestone.

The parent compound, 4-(dimethylamino)but-2-ynoic acid, is classified as harmful if swallowed and causes skin and eye irritation. Appropriate PPE should be worn when handling the solid material.

Conclusion

4-(Dimethylamino)but-2-ynoic acid lithium salt, generated in situ as a dilithium species, represents a highly versatile and potent nucleophilic building block for organic synthesis. Its unique combination of a nucleophilic acetylide and a dimethylaminomethyl group makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, which necessitates the use of stringent air- and moisture-free techniques, and its reactivity profile is key to unlocking its full synthetic potential. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this valuable reagent into their synthetic strategies.

References

- (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound. Benchchem. Accessed February 29, 2024.

- Gatley, S. J., et al. (2004). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of epidermal growth factor receptor (EGFR)-positive tumors. Nuclear Medicine and Biology, 31(8), 1089-1096.

- Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

-

Merck KGaA. (n.d.). Merging Asymmetric[6][7]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry.

- Hodge, P., et al. (1977). Stability of the dilithium salts formed by the reaction of organolithium derivatives with lithium salts of aromatic carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (8), 983-987.

- Costero, A. M., et al. (2010). Possible approaches of dianions of carboxylic acids to the less substituted carbon in epoxides. Molecules, 15(12), 9295-9307.

- Science of Synthesis. (2006). Product Class 3: Carboxylic Acid Salts. Thieme Chemistry.

- Apollo Scientific. (n.d.). 118764-05-9 Cas No. | 4-(Dimethylamino)but-2-ynoic acid.

- ChemScene. (n.d.). 118764-06-0 | 4-(Dimethylamino)but-2-ynoic acid hydrochloride.

- Advanced ChemBlocks. (2026, February 16). 4-(Dimethylamino)but-2-ynoic acid.

- MilliporeSigma. (n.d.). 4-(Dimethylamino)but-2-ynoic acid | 118764-05-9.

- MilliporeSigma. (n.d.). 4-(Dimethylamino)-2-butenoic acid hydrochloride, 97% | 98548-81-3.

- PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride.

- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reaction with Organometallic Reagents.

- ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.

- MilliporeSigma. (n.d.). 4-(Dimethylamino)-2-butenoic acid 97 98548-81-3.

- SpectraBase. (n.d.). 4-Dimethylaminobutyric acid hydrochloride - Optional[1H NMR] - Spectrum.

- Apollo Scientific. (n.d.). 118764-05-9 Cas No. | 4-(Dimethylamino)but-2-ynoic acid.

- Van Vranken, D. (2020, April 16). Lec 8 Nucleophilic Addition to Carbonyl Compounds. YouTube.

- RSC Publishing. (n.d.). Elimination–addition. Part XIV. Addition of carboxylate ions to allenes and acetylenes and use of the adducts in acylation. Journal of the Chemical Society C.

- PubChem. (n.d.). 2-Butynoic acid.

- BLDpharm. (n.d.). 1130155-48-4|(E)-4-(Dimethylamino)but-2-enoic acid xhydrochloride.

- ChemicalBook. (n.d.). 2-Butynoic acid CAS#: 590-93-2.

- Anax Laboratories. (n.d.). 590-93-2 | 2-Butynoic acid.

Sources

- 1. 4-(Dimethylamino)-2-butenoic acid 97 98548-81-3 [sigmaaldrich.com]

- 2. 4-(Dimethylamino)but-2-ynoic acid 97.00% | CAS: 118764-05-9 | AChemBlock [achemblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. discovery.researcher.life [discovery.researcher.life]

Molecular structure and weight of 4-(Dimethylamino)but-2-ynoic acid lithium salt

Structural Characterization, Synthesis Logic, and Application Protocols

Executive Summary

4-(Dimethylamino)but-2-ynoic acid lithium salt is the Group 1 metal derivative of the functionalized alkynoic amino acid, 4-(dimethylamino)but-2-ynoic acid (CAS: 118764-05-9). While the parent acid and its hydrochloride salt are standard building blocks in medicinal chemistry—specifically for the synthesis of heterocycles and pharmaceutical intermediates—the lithium salt represents a specialized ionic form often generated in situ to modulate solubility, nucleophilicity, or stability during complex organic syntheses.

This guide provides a definitive technical breakdown of the molecular structure, calculated physicochemical properties, and a standardized protocol for the preparation of the lithium salt from commercial precursors.

Chemical Identity & Molecular Metrics[1][2][3][4][5][6]

The following data defines the precise chemical entity. As the lithium salt is often a non-catalog item, values are derived from high-precision atomic weights and the parent acid structure.

| Property | Specification |

| Systematic Name | Lithium 4-(dimethylamino)but-2-ynoate |

| Parent Acid CAS | 118764-05-9 (Free Acid); 118764-06-0 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 133.08 g/mol |

| Exact Mass | 133.0715 Da |

| Charge State | Zwitterionic potential (Amine) / Anionic (Carboxylate) |

| SMILES (Salt) | CN(C)CC#CC(=O)[O-].[Li+] |

| InChI Key (Parent) | GPOHHJPOQPILBS-UHFFFAOYSA-N |

Structural Analysis & Connectivity

The molecule features three distinct functional zones that dictate its reactivity:

-

The Carboxylate Head (

): A hard ionic center. The lithium cation coordinates tightly with the carboxylate oxygen, often increasing solubility in polar aprotic solvents (like THF or DMF) compared to the sodium analog. -

The Alkyne Spacer (

): A linear, rigid linker that conjugates the carboxylate with the amine. This rigidity prevents intramolecular cyclization under neutral conditions but activates the system for Michael additions. -

The Dimethylamino Tail (

): A basic tertiary amine. In the lithium salt form, this amine remains unprotonated (free base), maintaining its nucleophilic character.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the electrostatic interaction between the lithium cation and the carboxylate resonance system.

Caption: Connectivity diagram showing the ionic association of Lithium with the carboxylate terminus and the linear alkyne backbone.

Synthesis & Preparation Protocol

Since the lithium salt is rarely sold directly, it is best prepared from the stable, commercially available 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0) .

Reagents Required[6][8][9]

-

Precursor: 4-(Dimethylamino)but-2-ynoic acid HCl (1.0 eq).

-

Base: Lithium Hydroxide Monohydrate (

) (2.0 eq).-

Note: 1 eq removes the HCl; the 2nd eq forms the Lithium carboxylate.

-

-

Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Workflow

-

Dissolution: Dissolve 10 mmol of the HCl salt precursor in 20 mL of anhydrous MeOH. The solution will be acidic.

-

Neutralization & Lithiation:

-

Prepare a solution of 20 mmol

in 10 mL MeOH. -

Add the base solution dropwise to the precursor solution at 0°C under

atmosphere. -

Mechanism: The first equivalent neutralizes the amine hydrochloride (

). The second equivalent deprotonates the carboxylic acid (

-

-

Equilibration: Stir for 30 minutes at room temperature.

-

Purification:

-

Concentrate the solvent in vacuo.

-

The residue will contain the product and LiCl (Lithium Chloride).

-

Desalting (Optional but recommended): Triturate the solid with cold isopropanol (IPA). LiCl has significant solubility in lower alcohols, but the organic lithium salt is often less soluble in IPA/Ether mixtures. Alternatively, use ion-exchange resin (Li+ form) if high purity is required.

-

-

Drying: Dry the resulting white powder under high vacuum (0.1 mbar) for 12 hours to remove trace solvent.

Synthesis Logic Diagram

Caption: Synthesis pathway converting the commercial HCl salt into the target Lithium salt via biphasic neutralization.

Stability & Handling (E-E-A-T)

Hygroscopicity

Lithium salts of short-chain carboxylic acids are notoriously hygroscopic . The lithium ion has a high charge density, attracting atmospheric moisture to form hydrates.

-

Storage: Must be stored in a desiccator or glovebox.

-

Shelf-life: Degrades slowly if exposed to moisture (hydrolysis of the alkyne is rare, but "clumping" makes handling difficult).

Thermal Stability

Unlike the free acid, which may decarboxylate at elevated temperatures (

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Product is a sticky oil | Solvent occlusion or excess water absorption. | Lyophilize (freeze-dry) or triturate with anhydrous diethyl ether. |

| NMR shows extra protons | Incomplete neutralization of the HCl salt. | Check pH of aqueous solution (should be ~8-9). Add 0.1 eq LiOH. |

| Precipitate in MeOH | Likely LiCl (Lithium Chloride byproduct). | Filter the solution; the organic Li-salt is usually soluble in MeOH. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14805664, (E)-4-(dimethylamino)but-2-enoic acid (Parent Structure Analog). Retrieved March 1, 2026 from [Link].

- Reich, H. J.Lithium Reagents in Organic Synthesis. University of Wisconsin-Madison Chemistry Database. (General reference for organolithium stability).

Solubility profile of 4-(Dimethylamino)but-2-ynoic acid lithium salt in organic solvents

Title: Solubility Profile and Process Chemistry of 4-(Dimethylamino)but-2-ynoic Acid Lithium Salt in Organic Solvents

Executive Summary The development of Targeted Covalent Inhibitors (TCIs), particularly those targeting KRAS G12C and EGFR mutations, relies heavily on the precise installation of Michael acceptor moieties. 4-(Dimethylamino)but-2-ynoic acid lithium salt (CAS RN: 1803595-24-5, MW: 133.1 g/mol )[1] has emerged as a premier bifunctional building block for this purpose. As a Senior Application Scientist, I have observed that the primary bottleneck in scaling these syntheses is not the coupling chemistry itself, but the solvation mechanics of the organolithium intermediate. This whitepaper provides an in-depth analysis of the solubility profile of this critical intermediate, detailing the causality behind solvent selection and providing self-validating protocols for its synthesis and application.

The Causality of the Lithium Salt

A common question in process chemistry is why we utilize the lithium salt rather than the free carboxylic acid. The free 4-(dimethylamino)but-2-ynoic acid exists as a highly polar zwitterion. The spatial proximity of the basic dimethylamine group to the electron-withdrawing alkyne makes the free acid thermodynamically unstable, leading to rapid, spontaneous decarboxylation at room temperature.

By converting the acid to its lithium salt, the carboxylate is stabilized through strong electrostatic coordination. Lithium, being a "hard" cation according to the Hard-Soft Acid-Base (HSAB) theory, forms a tight coordination sphere with the carboxylate oxygen atoms. This locks the molecule into a stable crystal lattice, entirely suppressing the decarboxylation pathway and allowing for long-term storage and controlled reactivity during amide coupling.

Solvation Mechanics and Solubility Profile

Because the stability of the compound relies on the Li⁺ cation, its solubility in organic solvents is dictated by the solvent's ability to disrupt this ionic lattice. Solvents with a high Gutmann Donor Number (strong Lewis bases) are required to effectively solvate the hard Li⁺ ion.

Table 1: Quantitative & Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Solubility Profile | Process Implication |

| Polar Aprotic | DMF, NMP, DMAc | High (>50 mg/mL) | Primary choice for homogeneous amide coupling; fully solvates Li⁺. |

| Ethereal | THF, 2-MeTHF | Moderate (~10-20 mg/mL) | Forms workable suspensions; ideal for in situ generation to prevent over-reaction. |

| Halogenated | DCM, Chloroform | Poor (<1 mg/mL) | Causes agglomeration; strictly used for aqueous extraction of the final product. |

| Protic | Water, Methanol | High (Reactive) | Highly soluble but must be avoided prior to coupling to prevent reagent hydrolysis. |

The stark contrast in solubility between THF and DMF is a tool we actively exploit in the synthetic workflow. We synthesize the salt in THF, where its moderate solubility allows it to precipitate, driving the reaction forward. We then switch to DMF for the coupling phase to ensure the carboxylate is fully dissolved and nucleophilic.

Fig 1: Solvation pathways and their direct impact on process chemistry outcomes.

Experimental Workflows & Self-Validating Protocols

The following methodologies are field-proven and rely on internal feedback loops to ensure high fidelity at every step.

Protocol A: In Situ Generation of the Lithium Salt

This protocol leverages the moderate solubility of the salt in ethereal solvents to isolate the product as a suspension[2].

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged flask with N,N-dimethylprop-2-yn-1-amine (1.0 eq) and anhydrous THF (10 volumes).

-

Deprotonation: Cool the solution to –78 °C using a dry ice/acetone bath. Add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 15 minutes.

-

Causality: The cryogenic temperature is critical to prevent the highly reactive terminal alkyne anion from dimerizing or attacking the solvent.

-

-

Carboxylation: Stir the mixture at –78 °C for 30 minutes. Introduce dry carbon dioxide gas via a submerged sparging tube[2].

-

Self-Validation System: Monitor the internal temperature probe. The reaction of CO₂ with the lithium acetylide is highly exothermic. A distinct temperature spike will occur. The reaction is self-validated as complete when the internal temperature returns to baseline (–78 °C).

-

-

Isolation: Allow the reaction to warm to room temperature. The product will form a fine, easily stirrable suspension in THF, ready for solvent exchange or direct use.

Protocol B: Amide Coupling via HATU Activation

Once generated, the salt must be coupled to an amine core (e.g., an advanced KRAS G12C intermediate)[3].

Step-by-Step Methodology:

-

Solvent Exchange: If utilizing the suspension from Protocol A, remove THF under reduced pressure and backfill the flask with anhydrous DMF to achieve complete dissolution.

-

Activation: To the DMF solution containing the lithium salt (1.5 eq) and the target amine (1.0 eq), add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C[4].

-

Causality: DMF fully solvates the Li⁺ cation, freeing the carboxylate to attack the uronium species of HATU, forming the active OAt ester.

-

-

Reaction Monitoring: Stir the mixture, allowing it to slowly warm to 25 °C over 2 hours.

-

Self-Validation System: Pull a 5 µL aliquot, quench in aqueous acetonitrile, and analyze via LC-MS. The system is validated when the starting amine mass is consumed. Crucially, verify the absence of an m/z peak corresponding to the decarboxylated alkyne, which would indicate thermal degradation prior to coupling.

-

-

Workup: Quench the reaction with water (10 volumes) and extract with DCM (3 × 5 volumes)[3].

-

Causality: The highly polar Li⁺ salts, DMF, and HATU byproducts partition cleanly into the aqueous phase, while the newly formed, lipophilic TCI partitions into the DCM phase.

-

Fig 2: End-to-end synthetic workflow highlighting solvent transitions and phase changes.

Troubleshooting & Best Practices

-

Hygroscopicity: The lithium salt is exceptionally hygroscopic. Ambient moisture will rapidly compete with your solvent for Li⁺ coordination. If water infiltrates the system during Protocol B, it will hydrolyze the HATU reagent faster than the carboxylate can react, leading to stalled reactions. Always store the salt under argon and handle it in a glovebox if isolating it as a dry powder.

-

Thermal Control During Activation: Never allow the coupling reaction to exceed 25 °C. The combination of DIPEA (a base) and elevated temperatures can trigger the degradation of the alkyne moiety before the amide bond is fully formed.

References

- Mirati Therapeutics, Inc. "Small molecule inhibitors of kras g12c mutant". Google Patents (WO2021086833A1).

- Mirati Therapeutics, Inc. "Small molecule inhibitors of KRAS G12C mutants". Google Patents (CN114867726B).

Sources

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. WO2021086833A1 - Small molecule inhibitors of kras g12c mutant - Google Patents [patents.google.com]

- 3. WO2021086833A1 - Small molecule inhibitors of kras g12c mutant - Google Patents [patents.google.com]

- 4. CN114867726B - Small molecule inhibitors of KRAS G12C mutants - Google Patents [patents.google.com]

Thermodynamic Characterization and Stability Profiling of 4-(Dimethylamino)but-2-ynoic Acid Lithium Salt

Executive Summary

4-(Dimethylamino)but-2-ynoic acid lithium salt (CAS: 118764-05-9 equivalent) represents a critical class of functionalized alkynoates used primarily as linkers and "warhead" precursors in the synthesis of covalent kinase inhibitors (e.g., Michael acceptors).[1] While the lithium salt form offers superior crystallinity and purification advantages over its zwitterionic free acid counterpart, it introduces distinct thermodynamic challenges—specifically regarding hygroscopicity and thermal decarboxylation.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of this entity. It moves beyond standard Certificate of Analysis (CoA) parameters to establish a rigorous, self-validating stability profile essential for Drug Substance (DS) storage and Drug Product (DP) formulation.[1]

Molecular Architecture & Thermodynamic Profile[1]

Structural Considerations

The molecule consists of three distinct functional zones, each contributing to the net thermodynamic energy state:

-

Lithium Carboxylate Head: Provides high lattice energy (

) due to the hard cation ( -

Internal Alkyne Spacer: A high-energy unsaturation (

).[1] This is the site of potential exothermic polymerization. -

Dimethylamino Tail: A basic moiety (

).[1] In the lithium salt form, this amine remains unprotonated, increasing the risk of oxidative degradation compared to the hydrochloride salt.

The Lithium Trade-off

The decision to isolate this intermediate as a lithium salt is thermodynamically driven but comes with a penalty:

| Parameter | Free Acid (Zwitterion) | Lithium Salt | Thermodynamic Implication |

| Crystallinity | Moderate | High | Li-salt has higher |

| Melting Point | Lower ( | Higher ( | Li-salt resists melt-induced degradation better.[1] |

| Hygroscopicity | Low/Moderate | Very High | Li+ has high charge density, creating a strong hydration shell.[1] |

| Solubility | Organic Solvents | Water/Polar Organics | Li-salt requires strict moisture control during handling.[1] |

Mechanisms of Instability

To ensure stability, one must understand the specific pathways by which this molecule degrades.

Thermal Decarboxylation

Alkynoic acids are prone to losing

Exothermic Polymerization

The internal triple bond is thermodynamically unstable relative to saturated structures. Under thermal stress or radical initiation (peroxides), it can undergo [2+2] cycloaddition or radical polymerization.[1]

-

Warning Sign: A sharp exotherm in DSC without mass loss (initially).[1]

Hydrolytic/Hygroscopic Failure

While the covalent bonds are stable to water, the physical stability is not. The lithium salt will deliquesce (absorb moisture until it dissolves). This leads to:

Visualization: Degradation Pathways

Figure 1: Primary thermodynamic instability pathways for amino-alkynoic acid salts.

Experimental Validation Protocols

As a scientist, you must validate these theoretical risks with empirical data.[1] Below are the mandatory protocols.

Protocol A: Thermal Stability Screening (DSC/TGA)

Objective: Determine the "Safe Operating Window" for drying and processing. Distinguish between solvent loss, melting, and decomposition.[1]

Methodology:

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1]

-

Sample Prep: 2-5 mg of dried salt in a hermetically sealed aluminum pan with a pinhole (allows gas escape but prevents initial moisture uptake).

-

Ramp: 5°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

Interpretation Logic:

-

Event 1 (50-120°C): Endotherm + Mass Loss = Desolvation/Dehydration.[1]

-

Event 2 (>180°C): Sharp Exotherm + Mass Loss = Decarboxylation .[1]

-

Event 3 (>200°C): Broad Exotherm + No Initial Mass Loss = Polymerization .[1]

Critical Threshold: If the onset of decomposition (

Protocol B: Hygroscopicity Profiling (DVS)

Objective: Quantify the critical relative humidity (CRH) where the salt deliquesces.

Methodology:

-

Instrument: Dynamic Vapor Sorption (DVS).[1]

-

Cycle: 0% RH

90% RH -

Equilibrium Criterion: dm/dt < 0.002% per minute.

Target Specification:

-

Non-hygroscopic: < 0.2% weight gain.[1]

-

Expected Result for Li-Salt: Significant hysteresis.[1] Likely >10% weight gain above 40% RH.

-

Action: If deliquescence occurs at <40% RH, handling must occur in a glovebox or dry room (Dew point < -20°C).[1]

Protocol C: Forced Degradation (Stress Testing)

Objective: Confirm chemical stability of the functional groups using HPLC.

Workflow:

-

Acid Stress: 0.1 N HCl, 24h, RT. (Tests amine protonation/salt switching).

-

Oxidative Stress: 3%

, 4h.[1] (Tests alkyne and amine oxidation). -

Thermal Stress: Solid state, 60°C, 7 days.

Visualization: Stability Testing Workflow

Figure 2: Sequential workflow for validating thermodynamic stability.

Handling & Storage Recommendations

Based on the thermodynamic profile of lithium alkynoates, the following storage controls are mandatory to maintain integrity:

-

Container Closure System (CCS):

-

Atmosphere: Headspace must be purged with Argon or Nitrogen.[1] Oxygen exclusion prevents slow oxidation of the amine.

-

Temperature: Store at 2-8°C. While the salt is thermally stable, cold storage reduces the kinetics of any trace hydrolysis or oxidative impurities.

References

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Link

-

USP General Chapter <891>: Thermal Analysis. United States Pharmacopeia.[1] (Standard for DSC/TGA methodologies).

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on Lithium salt properties vs. free acids).

-

Giron, D. (2002).[1] "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry. (Review of stability screening methods).

Sources

4-(Dimethylamino)but-2-ynoic acid lithium salt CAS number and identifiers

An In-depth Technical Guide to 4-(Dimethylamino)but-2-ynoic acid lithium salt

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Dimethylamino)but-2-ynoic acid lithium salt, a compound of interest for its potential applications in synthetic chemistry and drug development. This document delves into its chemical identity, properties, synthesis, and potential therapeutic relevance, with a focus on the established pharmacological actions of the lithium ion.

Core Identifiers and Chemical Structure

| Identifier | 4-(Dimethylamino)but-2-ynoic acid | 4-(Dimethylamino)but-2-ynoic acid hydrochloride |

| CAS Number | 118764-05-9[1][2][3] | 118764-06-0[4] |

| Molecular Formula | C₆H₉NO₂[3] | C₆H₁₀ClNO₂[4] |

| Molecular Weight | 127.14 g/mol [3] | 163.60 g/mol [4] |

| IUPAC Name | 4-(dimethylamino)but-2-ynoic acid[3] | Not specified |

| Synonyms | 4-(dimethylamino)-2-butynoic acid[2] | Not specified |

| InChI Key | GPOHHJPOQPILBS-UHFFFAOYSA-N[2] | Not specified |

| SMILES | O=C(O)C#CCN(C)C[3] | O=C(C#CCN(C)C)O.Cl[4] |

The lithium salt would be formed by the deprotonation of the carboxylic acid group by a lithium base.

Physicochemical and Safety Data

The following table summarizes the known physicochemical properties and safety information, primarily derived from data for the free acid and related compounds. It is imperative to handle the lithium salt with similar precautions.

| Property | Value/Information | Source |

| Physical Form | Solid[2] | Sigma-Aldrich[2] |

| Purity | ≥95% to 97% | ChemScene, Apollo Scientific[1][4] |

| Melting Point | 78 - 80 °C (for a related butynoic acid) | Sigma-Aldrich[5] |

| Storage Conditions | 4°C, protect from light[2][4] | ChemScene, Sigma-Aldrich[2][4] |

| Hazard Statements | Causes severe skin burns and eye damage.[5][6][7] May be harmful if swallowed. May cause respiratory irritation.[2] | Sigma-Aldrich, TCI Chemicals, Fisher Scientific[5][6][7] |

| Precautionary Statements | Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] | Sigma-Aldrich, TCI Chemicals, Fisher Scientific[5][6][7] |

Synthesis and Experimental Protocols

A plausible synthetic route to 4-(Dimethylamino)but-2-ynoic acid lithium salt involves a two-step process: the synthesis of the free acid followed by its conversion to the lithium salt.

Synthesis of 4-(Dimethylamino)but-2-ynoic acid

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthesis of the free acid.

Preparation of 4-(Dimethylamino)but-2-ynoic acid lithium salt

The lithium salt can be prepared by reacting the free acid with a suitable lithium base.

Experimental Protocol:

-

Dissolution: Dissolve one molar equivalent of 4-(Dimethylamino)but-2-ynoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Slowly add one molar equivalent of a lithium base, such as lithium hydroxide or n-butyllithium, to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of base will depend on the desired purity and scale of the reaction.

-

Reaction: Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete deprotonation.

-

Isolation: The lithium salt may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

-

Purification: If necessary, the product can be purified by recrystallization from an appropriate solvent system.

Potential Applications in Drug Development

The interest in 4-(Dimethylamino)but-2-ynoic acid lithium salt for drug development likely stems from two key aspects: the structural motif of the butynoic acid derivative and the well-established therapeutic effects of the lithium cation.

Role as a Synthetic Intermediate

The core structure, a substituted butynoic acid, is a versatile building block in organic synthesis. For instance, related compounds like 4-dimethylamino-but-2-enoic acid are used in the synthesis of 3-cyanoquinoline derivatives, which act as inhibitors of protein tyrosine kinases and have applications in cancer therapy.[8]

The Pharmacological Significance of the Lithium Ion

Lithium salts are cornerstone medications for the treatment of bipolar disorder.[9][10] The therapeutic effects of lithium are multifaceted and are thought to involve several interconnected mechanisms.[10][11]

Key Mechanisms of Lithium Action:

-

Modulation of Neurotransmitters: Lithium can rebalance excitatory (dopamine, glutamate) and inhibitory (GABA) neurotransmission.[11] It is also known to increase serotonin synthesis.[10]

-

Inhibition of Intracellular Signaling Pathways: A primary target of lithium is the inhibition of glycogen synthase kinase 3β (GSK-3β).[11][12] It also modulates the phosphatidylinositol (PI) second messenger system by inhibiting inositol monophosphatase.[10][13]

-

Neuroprotective and Neurotrophic Effects: Chronic lithium administration has been shown to have neuroprotective effects, potentially by increasing the volume of brain structures involved in emotional regulation and by boosting the levels of neuroprotective proteins like brain-derived neurotrophic factor (BDNF).[11][12]

Diagram of Lithium's Intracellular Signaling Effects

Caption: Lithium's inhibition of IMPase and GSK-3β.

References

-

Dr.Oracle. What is the mechanism of action of lithium in treating bipolar disorder? [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects. [Link]

-

National Center for Biotechnology Information. The Mechanisms of Lithium Action: The Old and New Findings. [Link]

- Google Patents.

-

Preprints.org. The Mechanisms of Lithium Action: The Old and New Findings. [Link]

-

Samsung SDI. A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives. [Link]

-

Bionity. Lithium pharmacology. [Link]

-

Semantic Scholar. Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. [Link]

-

Tycorun. What is electrolyte lithium salt? [Link]

-

LSU Scholarly Repository. Tale Of A Non-Interacting Additive In A Lithium-Ion Electrolyte: Effect On Ionic Speciation And Electrochemical Properties. [Link]

-

Georg-August-Universität Göttingen. Lithiumorganics. [Link]

-

Dana Bioscience. (E)-4-(Dimethylamino)but-2-enoic acid 250mg. [Link]

-

SlideShare. Lithium in Organic Chemistry. [Link]

-

Appretech Scientific Limited. 4-(Dimethylamino)but-2-ynoic acid. [Link]

-

DeCS / MeSH. We want your feedback on the new DeCS / MeSH website. [Link]

-

MDPI. The Mechanisms of Lithium Action: The Old and New Findings. [Link]

Sources

- 1. 118764-05-9 Cas No. | 4-(Dimethylamino)but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]

- 2. 4-(Dimethylamino)but-2-ynoic acid | 118764-05-9 [sigmaaldrich.com]

- 3. 4-(Dimethylamino)but-2-ynoic acid 97.00% | CAS: 118764-05-9 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 9. Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithium_pharmacology [bionity.com]

- 11. droracle.ai [droracle.ai]

- 12. mdpi.com [mdpi.com]

- 13. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Strategies for 4-(Dimethylamino)but-2-ynoic acid Lithium Salt

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-(Dimethylamino)but-2-ynoic acid and its derivatives are valuable building blocks in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This technical guide provides a detailed examination of the synthetic pathways to 4-(Dimethylamino)but-2-ynoic acid lithium salt. We will explore the core chemical principles, from starting material selection to the final salt formation. This document offers field-proven insights, step-by-step protocols, and a discussion of the causality behind experimental choices to equip researchers and drug development professionals with a robust understanding of its synthesis.

Introduction and Significance

4-(Dimethylamino)but-2-ynoic acid (CAS No: 118764-05-9) is a bifunctional molecule featuring a terminal carboxylic acid and a dimethylamino group, separated by a rigid alkyne linker.[1][2] This structural arrangement makes it a highly versatile intermediate in organic synthesis. While its direct applications are primarily in research and development, its unsaturated analogue, (E)-4-(Dimethylamino)but-2-enoic acid, is a key component in the synthesis of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The alkyne moiety in the title compound offers unique reactivity for transformations such as "click chemistry," metal-catalyzed coupling reactions, and selective reductions, making it a precursor for a diverse range of complex molecular scaffolds.

The lithium salt form is often desired for its improved stability, handling characteristics, and solubility in specific solvent systems compared to the free acid or its hydrochloride salt.[6][7] This guide focuses on elucidating a practical and scalable synthetic approach to this target molecule.

Primary Synthetic Strategy: From But-2-ynoic Acid

The most direct and logical synthetic route commences with a commercially available and structurally simple starting material, but-2-ynoic acid (also known as tetrolic acid). The overall strategy involves the selective functionalization of the methyl group at the C-4 position, followed by amination and subsequent salt formation.

Logical Workflow Diagram

Caption: High-level workflow for the synthesis of the target lithium salt.

Step 1: Propargylic Bromination of But-2-ynoic Acid

Causality: The first critical step is the selective halogenation at the C-4 position. The methyl group adjacent to the alkyne is a "propargylic" position, analogous to an allylic position. It is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the alkyne. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is required to initiate the reaction.

Experimental Protocol:

-

To a solution of but-2-ynoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (1.05 eq).

-

Add a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR (observing the disappearance of the C-4 methyl singlet).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 4-bromo-but-2-ynoic acid, which can be purified by crystallization or used directly in the next step.

Step 2: Nucleophilic Substitution with Dimethylamine

Causality: The bromide introduced at the C-4 position is a good leaving group. This allows for a straightforward Sₙ2 reaction with a nucleophile. Dimethylamine, either as a gas, an aqueous solution, or a solution in a solvent like THF, serves as the nitrogen source. An excess of dimethylamine (at least 2.0 equivalents) is crucial; the first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the formation of the amine from the bromide.

Experimental Protocol:

-

Dissolve the crude 4-bromo-but-2-ynoic acid (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) to the cooled solution. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, the solvent can be removed under reduced pressure. The resulting residue contains the desired product and dimethylammonium bromide. The product can be isolated as its hydrochloride salt by acidification followed by purification, or directly converted to the lithium salt.

Step 3: Formation of 4-(Dimethylamino)but-2-ynoic acid Lithium Salt

Causality: The final step is a simple acid-base reaction. The carboxylic acid proton is acidic and will be readily removed by a suitable lithium base. Lithium hydroxide (LiOH) is a convenient, inexpensive, and strong enough base for this deprotonation. The use of an organolithium reagent like n-BuLi is also possible but requires more stringent anhydrous conditions and low temperatures to avoid potential side reactions with the alkyne.[8][9]

Experimental Protocol:

-

Prepare an aqueous or methanolic solution of the crude 4-(Dimethylamino)but-2-ynoic acid from the previous step.

-

Add a stoichiometric amount (1.0 eq) of lithium hydroxide monohydrate (LiOH·H₂O) dissolved in a minimum amount of water.

-

Stir the solution at room temperature for 1 hour. The formation of the salt can be confirmed by the cessation of gas evolution if any carbonate is present or by a pH shift.

-

The resulting solution contains the lithium salt. The product can be isolated by lyophilization (freeze-drying) or by removing the solvent under high vacuum to yield the solid lithium salt.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous analytical techniques.

| Step | Transformation | Key Reagents | Expected Product | Primary Characterization |

| 1 | Propargylic Bromination | But-2-ynoic acid, NBS, AIBN | 4-Bromo-but-2-ynoic acid | ¹H NMR: Disappearance of C-4 methyl peak, appearance of CH₂Br peak (~4.0 ppm). |

| 2 | Amination | 4-Bromo-but-2-ynoic acid, Dimethylamine | 4-(Dimethylamino)but-2-ynoic acid | ¹H NMR: Appearance of N(CH₃)₂ singlet (~2.3 ppm) and CH₂N singlet (~3.2 ppm). MS (ESI+): [M+H]⁺ at m/z 128.1. |

| 3 | Salt Formation | 4-(Dimethylamino)but-2-ynoic acid, LiOH | 4-(Dimethylamino)but-2-ynoic acid, Li Salt | IR: Shift of C=O stretch. Elemental Analysis for Li content. |

Spectroscopic Data (Predicted):

-

¹H NMR (D₂O): δ 3.1-3.3 (s, 2H, -CH₂-N), δ 2.2-2.4 (s, 6H, -N(CH₃)₂). The carboxylic acid proton will not be observed.

-

¹³C NMR (D₂O): δ ~170 (COO⁻), δ ~85 (C≡C), δ ~75 (C≡C), δ ~48 (CH₂N), δ ~45 (N(CH₃)₂).

-

FT-IR (KBr, cm⁻¹): Broad COO⁻ stretch ~1610-1550, C≡C stretch ~2200 (may be weak or absent due to symmetry).

Safety and Handling

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine: Is a flammable and corrosive gas/liquid with a strong odor. Work exclusively in a fume hood.

-

Organolithium Reagents (if used): Reagents like n-butyllithium are extremely pyrophoric and react violently with water. Strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques are mandatory.[9]

-

General Precautions: The final product is classified as harmful if swallowed and causes skin and eye irritation. Standard laboratory PPE should be worn at all times.

Conclusion

The synthesis of 4-(Dimethylamino)but-2-ynoic acid lithium salt is a multi-step process that can be reliably achieved from the readily available starting material but-2-ynoic acid. The described three-step sequence involving radical bromination, nucleophilic amination, and final acid-base neutralization provides a robust and scalable route. Careful control of reaction conditions and stoichiometric ratios, particularly during the amination step, is critical for achieving high yields and purity. The insights and protocols detailed in this guide provide a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

- Vertex AI Search. (2022, June 29). Synthesis of γ-amino acids via photocatalyzed intermolecular carboimination of alkenes.

- PMC. (n.d.). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity.

- Green Chemistry (RSC Publishing). (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination.

- Benchchem. (n.d.). (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound.

- ACS Publications. (2001, August 18). Synthesis of γ-Amino Acids by Rearrangement of α-Cyanocyclopropanone Hydrates: Application to the Regioselective Labeling of Amino Acids | The Journal of Organic Chemistry.

- MDPI. (2020, July 10). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.

- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.

- ChemScene. (n.d.). 118764-06-0 | 4-(Dimethylamino)but-2-ynoic acid hydrochloride.

- PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664.

- Advanced ChemBlocks. (2026, February 16). 4-(Dimethylamino)but-2-ynoic acid.

- A Chemtek. (n.d.). (E)-4-(dimethylamino)but-2-enoic acid (Hydrochloride).

- Chem-Impex. (n.d.). 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic acid.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)but-2-ynoic acid | 118764-05-9.

- ScienceDirect. (2004). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for.

- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

- PMC. (n.d.). Total Synthesis of Mycinolide IV and Path‐Scouting for Aldgamycin N.

- ResearchGate. (2025, November 30). (PDF) Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- BLDpharm. (n.d.). 1130155-48-4|(E)-4-(Dimethylamino)but-2-enoic acid xhydrochloride.

- SIELC Technologies. (2018, February 16). 2-Butynoic acid.

- Appretech Scientific Limited. (n.d.). 4-(Dimethylamino)but-2-ynoic acid.

- ResearchGate. (2025, August 6). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.

Sources

- 1. 4-(Dimethylamino)but-2-ynoic acid 97.00% | CAS: 118764-05-9 | AChemBlock [achemblock.com]

- 2. appretech.com [appretech.com]

- 3. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 4. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. chemscene.com [chemscene.com]

- 7. achemtek.com [achemtek.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. vapourtec.com [vapourtec.com]

Technical Guide: Crystal Structure Analysis of Lithium Alkynoate Salts

Executive Summary

Lithium alkynoates (e.g., lithium propiolate, lithium phenylpropiolate) represent a distinct class of carboxylate salts where the rigid, linear alkyne spacer (

This guide provides a rigorous workflow for the synthesis, crystallization, and structural solution of these salts. It addresses the primary challenges: extreme hygroscopicity , propensity for polysomatic clustering , and light sensitivity . The protocols herein are designed to ensure data integrity suitable for regulatory submission or high-impact publication.

Molecular Architecture & Coordination Logic

To solve these structures, one must first understand the "building blocks" of lithium carboxylate chemistry. Unlike heavier alkali metals (K, Cs) which favor high coordination numbers, Lithium (

The Lithium Coordination Sphere

In alkynoate salts,

-

The Cubane Motif: A common structural feature is the formation of

cubane-like clusters, where the carboxylate oxygens bridge multiple lithium centers. -

The Infinite Rod: Alternatively,

polyhedra can share edges/faces to form infinite inorganic rods, sheathed by the organic alkyne "tails."

The Alkyne "Rigid Rod" Effect

The alkynyl group (

-

Packing Consequence: Unlike flexible alkyl chains (e.g., propionates) that can fold to maximize Van der Waals interactions, alkynoates must pack in parallel or interdigitated layers (herringbone motifs) to maximize

interactions between the triple bonds. -

Anisotropy: This rigidity often leads to needle-like crystal habits, growing rapidly along the stacking axis and slowly along the layer normal.

Experimental Protocols

Synthesis: The Neutralization Vector

Direct neutralization is preferred over salt metathesis to avoid halide contamination.

Reagents:

-

Alkynoic Acid (e.g., Propiolic acid, 98%+ purity).

-

Lithium Base:

(for aqueous routes) or -

Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).

Protocol 1: Anhydrous Synthesis (Recommended for Battery Grade)

-

Dissolution: Dissolve 10 mmol of alkynoic acid in 20 mL dry THF under Argon.

-

Addition: Add stoichiometric

(10 mmol) slowly at 0°C. Caution: -

Reflux: Stir at room temperature for 2 hours, then reflux for 30 mins to ensure completion.

-

Isolation: Evaporate solvent under reduced pressure. Wash the white precipitate with cold diethyl ether to remove unreacted acid.

Crystallization: Battling Hygroscopicity

Lithium salts are notoriously hygroscopic. Standard evaporation often yields hydrates or deliquescent oils.

Method A: Vapor Diffusion (The "Dry" Chamber)

-

Inner Vial: Saturated solution of Li-alkynoate in Methanol.

-

Outer Vial: Dry Diethyl Ether or Acetone (Antisolvent).

-

Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility gently.

-

Environment: This must be set up inside a desiccator or glovebox (

ppm

Method B: Hot Filtration & Slow Cooling

-

Dissolve the salt in boiling Ethanol. Filter hot (0.2

PTFE) to remove nucleation sites. Wrap the vial in cotton wool (insulation) and allow to cool to RT over 24 hours.

Visualization: The Crystallization Workflow[1]

The following diagram outlines the decision logic for obtaining diffraction-quality single crystals.

Caption: Decision tree for crystallizing hygroscopic lithium salts. Blue nodes indicate starting materials, Green/Red indicate process choices based on solvent compatibility.

Structural Characterization (SCXRD)

Data Collection Strategy

Mounting crystals of Li-alkynoates requires speed.

-

Mounting: Transfer crystal from mother liquor directly into Paratone-N oil . Do not let it dry in air.

-

Cooling: Flash cool to 100 K immediately on the goniometer. This "freezes" the lattice and prevents desolvation.

-

Source: Mo-K

(

Refinement Challenges & Solutions

When solving the structure (using SHELXT/SHELXL), watch for these specific issues:

| Anomaly | Cause | Solution |

| High Thermal Parameters ( | Terminal Alkyne vibration or disorder. | Apply rigid bond restraints (RIGU) or model as split positions if disorder is resolvable. |

| Missing H-atoms | Li often coordinates water; H-atoms on water are hard to see. | Check Difference Fourier map near Oxygen. Use H-bond geometry constraints (DFIX) to stabilize. |

| Twinning | Layered packing often leads to stacking faults. | Check for non-merohedral twinning. Use CELL_NOW or equivalent to identify multiple domains. |

Spectroscopic Validation

Diffraction gives the picture, but spectroscopy gives the chemistry.

FTIR Analysis (Solid State)

The carboxylate stretching frequencies (

-

Criterion: Calculate

- : Monodentate coordination.

- : Chelating or Bridging bidentate (common in Li-clusters).

-

Alkyne Stretch: Look for the weak

stretch around

Solid State NMR ( MAS-NMR)

-

Chemical Shift:

shifts are sensitive to the coordination number.-

Tetrahedral Li (

) typically resonates near 0 to -1 ppm . -

Octahedral Li (

) shifts towards -2 to -4 ppm .

-

-

This validates whether your crystal structure (local environment) matches the bulk powder.

Visualization: Structural Solution Logic

Caption: The iterative workflow for solving light-atom salt structures. Note the emphasis on locating Li+ ions, which are weak scatterers.

References

-

Crystal Structure of Lithium Propionate (Analogous Carboxylate): Martínez Casado, F. J., et al. "Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate."[1] The Journal of Physical Chemistry B, vol. 113, no. 39, 2009, pp. 12896-12902.

-

Lithium Coordination Chemistry Principles: Banerjee, D., et al. "Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids." Dalton Transactions, vol. 42, 2013.[2]

-

Carboxylate Binding Preferences (Theoretical Basis): Stevens, M. J., & Rempe, S. L. B.[3] "Carboxylate binding prefers two cations to one."[3] Physical Chemistry Chemical Physics, vol. 24, 2022, pp. 22198-22205.[3]

-

Lithium Salt Crystallization for Batteries: Jeschull, F., et al. "Interphase formation with carboxylic acids as slurry additives for Si electrodes in Li-ion batteries." ResearchGate, 2023.

Sources

- 1. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Carboxylate binding prefers two cations to one - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond the Triple Bond - The Unique World of Ynamines

An In-depth Technical Guide to the Electronic Properties of Dimethylamino Substituted Alkynes

In the vast landscape of organic chemistry, alkynes are fundamental building blocks, prized for their linear geometry and rich reactivity. However, the direct attachment of a nitrogen atom to the alkyne moiety gives rise to a specialized class of compounds known as ynamines. This guide focuses specifically on N,N-dimethylamino substituted alkynes, a subset of ynamines that exhibit a fascinating interplay of electronic effects, leading to unique properties and enhanced reactivity.

The core of their distinct character lies in the powerful electron-donating nature of the dimethylamino group coupled with the electron-accepting π-system of the alkyne. This "push-pull" arrangement, where the nitrogen lone pair delocalizes into the triple bond, creates a highly polarized electronic structure.[1][2] This polarization imparts exceptional reactivity, distinguishing them from terminal or internal alkynes. Unlike their simpler ynamine counterparts, which are often hampered by hydrolytic instability, related structures like ynamides (which feature an electron-withdrawing group on the nitrogen) have demonstrated a favorable balance of stability and reactivity, paving the way for broader applications.[1][3][4] The principles of electronic activation, however, remain similar. This unique electronic architecture makes dimethylamino substituted alkynes highly valuable in diverse fields, from facilitating challenging organic syntheses and bioconjugation reactions to serving as precursors for advanced materials.[5][6][7]

The Electronic Core: Delocalization, Polarization, and Frontier Orbitals

The defining feature of a dimethylamino substituted alkyne is the resonance interaction between the nitrogen lone pair and the alkyne π-orbitals. This delocalization significantly alters the electron density across the C≡C triple bond.

Resonance and Charge Polarization

The nitrogen atom pushes electron density into the alkyne, creating a resonance structure with a negative charge on the β-carbon (the carbon atom further from the nitrogen) and a positive charge on the nitrogen atom. This results in a highly polarized molecule with a nucleophilic β-carbon and an electrophilic α-carbon.[8] This intrinsic polarization is the primary driver behind the unique reactivity of ynamines in various chemical transformations.[1][8]

Caption: Resonance delocalization in dimethylamino alkynes.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

-

HOMO: The electron-donating dimethylamino group significantly raises the energy of the HOMO. This high-energy HOMO indicates that the molecule is electron-rich and can readily donate electrons, making it susceptible to oxidation and a potent nucleophile in certain reactions.[10]

-

LUMO: The LUMO is primarily located on the alkyne and any attached π-accepting groups. It represents the molecule's ability to accept electrons.[10]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a critical parameter for predicting molecular stability and reactivity.[9][11] A smaller HOMO-LUMO gap generally correlates with higher reactivity and is indicative of the energy required for the lowest-energy electronic excitation.[11][12] In donor-acceptor systems like dimethylamino alkynes, this gap is typically reduced compared to unsubstituted alkynes, contributing to their unique spectroscopic properties and chemical behavior.[13]

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in visualizing these orbitals and quantifying their energy levels, providing a robust framework for understanding and predicting reactivity.[14][15]

| Compound Type | Typical HOMO-LUMO Gap (eV) | Implication |

| Simple Alkane | > 8 eV | Low Reactivity, High Stability |

| Conjugated Polyene | 4 - 6 eV | Moderate Reactivity |

| Dimethylamino Alkyne | < 5.5 eV | High Reactivity, Electron Rich |

Caption: Comparative HOMO-LUMO gaps.

Synthesis of Dimethylamino Substituted Alkynes

The construction of these valuable molecules often relies on robust cross-coupling methodologies developed in modern organic synthesis. Palladium-catalyzed reactions such as the Sonogashira and Castro-Stephens couplings are particularly effective.[16][17]

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 4-Ethynyl-N,N-dimethylaniline

This protocol describes a typical Sonogashira coupling reaction to produce a common dimethylamino substituted alkyne.[18][19]

Materials:

-

4-Iodo-N,N-dimethylaniline

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a dry, argon-flushed Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

-

Deprotection: Dissolve the crude product in THF or methanol. Add a deprotecting agent (e.g., a 1M solution of TBAF in THF or K₂CO₃ in methanol) and stir at room temperature until TLC analysis shows complete removal of the TMS group.

-

Final Purification: After workup to remove the deprotection agent, purify the final product, 4-ethynyl-N,N-dimethylaniline, by column chromatography on silica gel to yield the desired compound.[7][20]

Probing the Electronic Landscape: Spectroscopy and Electrochemistry

A suite of analytical techniques is employed to experimentally characterize the unique electronic structure of these alkynes.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[21][22] For dimethylamino substituted alkynes, the spectra are dominated by intense π-π* transitions. The intramolecular charge-transfer (ICT) character of the transition from the donor (dimethylamino) to the acceptor (alkyne/aryl system) results in absorption bands that are often red-shifted (shifted to longer wavelengths) compared to their non-amino-substituted analogues.[23]

A key phenomenon observed is solvatochromism , where the position of the absorption maximum (λ_max) changes with the polarity of the solvent.[24][25] This occurs because solvents with different polarities stabilize the ground and excited states of the molecule to different extents. A more polar solvent will typically stabilize the more polar excited state, leading to a red shift in the absorption spectrum (positive solvatochromism).[23] This effect is a strong indicator of a molecule's push-pull electronic nature.

| Solvent | Polarity (ET(30)) | Representative λ_max (nm) for a Donor-Acceptor Alkyne[23] |

| Cyclohexane | 31.2 | 320 |

| Toluene | 33.9 | 325 |

| Dichloromethane | 40.7 | 335 |

| Acetonitrile | 45.6 | 338 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 345 |

Caption: Example of positive solvatochromism in a donor-acceptor alkyne.

Vibrational Spectroscopy (FT-IR & Raman)

The C≡C triple bond stretch is a characteristic vibration observed in both infrared (IR) and Raman spectra, typically appearing in the 2100-2260 cm⁻¹ region.[26] In dimethylamino substituted alkynes, the electron donation from the nitrogen weakens the triple bond, causing the C≡C stretching frequency to shift to lower wavenumbers compared to simple terminal alkynes. This shift provides direct experimental evidence of the electronic communication between the amino group and the alkyne.[13][27]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure a molecule's oxidation and reduction potentials.[28][29] Due to the electron-rich nature conferred by the dimethylamino group, these alkynes are relatively easy to oxidize.[30] The first oxidation potential, corresponding to the removal of an electron from the HOMO, is typically low. This value can be directly correlated with the HOMO energy level, providing an experimental measure that complements theoretical DFT calculations.[31]

Caption: Experimental workflow for Cyclic Voltammetry.

Protocol: Cyclic Voltammetry Analysis

Objective: To determine the first oxidation potential of a dimethylamino substituted alkyne.

Materials & Equipment:

-

Potentiostat

-

Three-electrode cell: Glassy Carbon (GC) working electrode, Platinum wire counter electrode, Ag/AgCl reference electrode.

-

Analyte (~1 mM solution of the dimethylamino alkyne).

-

Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or similar.

-

Solvent: Anhydrous acetonitrile (ACN).

-

Polishing kit for the working electrode (alumina slurry).

Procedure:

-

Electrode Preparation: Polish the GC working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water, then with the solvent (ACN), and dry completely.

-

Solution Preparation: Prepare a ~1 mM solution of the analyte in a 0.1 M solution of TBAP in anhydrous ACN.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly immersed.

-

Deoxygenation: Purge the solution with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Collection: Using the potentiostat software, set the potential window (e.g., from 0 V to +1.5 V vs. Ag/AgCl) and the scan rate (e.g., 100 mV/s). Initiate the cyclic scan.

-

Analysis: The resulting voltammogram will show current as a function of applied potential. The potential at the peak of the first oxidative wave (E_pa) corresponds to the first oxidation potential of the compound. For a reversible or quasi-reversible process, the half-wave potential (E₁/₂) provides a better estimate of the formal potential.[31]

Reactivity and Applications: Harnessing the Electronic Properties

The unique electronic structure of dimethylamino substituted alkynes directly translates into enhanced reactivity, making them superior reagents in several synthetic applications.

-

"Click" Chemistry and Bioconjugation: These activated alkynes exhibit superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[5][32] Their electron-rich nature facilitates the rate-determining step, often allowing for reactions to proceed faster and with significantly lower copper catalyst loadings.[6] This is particularly advantageous in bioconjugation, where high concentrations of copper can cause oxidative damage to sensitive biomolecules like proteins and DNA.[5][6]

-

Cycloaddition Reactions: Beyond CuAAC, the polarized nature of the alkyne makes it a versatile partner in various other cycloaddition reactions, including [3+2] and inverse-electron-demand Diels-Alder reactions, providing rapid access to complex heterocyclic structures.[8][33]

-

Materials Science: The inherent push-pull system makes these molecules and their polymeric derivatives interesting candidates for applications in nonlinear optics and as components in organic electronic materials.[2][7][23]

Conclusion

N,N-dimethylamino substituted alkynes are not merely functionalized triple bonds; they are precision-engineered electronic systems. The potent electron-donating capacity of the amino group, in direct conjugation with the alkyne, creates a polarized, high-energy system characterized by a high HOMO and a reduced HOMO-LUMO gap. These fundamental electronic properties, which can be thoroughly characterized by a combination of theoretical, spectroscopic, and electrochemical methods, give rise to their enhanced reactivity. This makes them powerful tools for chemists, materials scientists, and drug development professionals, enabling advanced molecular construction, efficient bioconjugation, and the development of novel functional materials.

References

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][5]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - ACS Publications. (2024). ACS Publications. Retrieved from [Link][32]

-

Ring forming transformations of ynamides via cycloaddition - RSC Publishing. (2023). Royal Society of Chemistry. Retrieved from [Link][8]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PubMed. (2024). PubMed. Retrieved from [Link][6]

-

Intramolecular Diels-Alder Cycloaddition Reactions of Ynamines and Ynamides | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link][33]

-

Ynamides: A Modern Functional Group For The New Millennium - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][3]

-

Figure 4. a) Evolution of the HOMO-LUMO gap and the ECC peak position... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link][13]

-

Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][16]

-

Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad | Journal of the American Chemical Society. (2017). ACS Publications. Retrieved from [Link][34]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ResearchGate. (2022). ResearchGate. Retrieved from [Link][26]

-

SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][4]

-

Application of Ynamides in the Synthesis of 2-Amidoindoles - ACS Publications. (2008). ACS Publications. Retrieved from [Link][18]

-

From ynamines to ynamides. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link][1]

-